molecular formula C15H12N4O3 B3829986 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

Cat. No. B3829986
M. Wt: 296.28 g/mol
InChI Key: FWJPJQGKRQKUIP-UHFFFAOYSA-N
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Description

5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as MNPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNPH is a hydrazone derivative of 5-methyl-1H-indole-2,3-dione, which is a well-known indole derivative with various biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to inhibit the activity of reactive oxygen species (ROS) and inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to activate various cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to scavenge ROS and inhibit the production of inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be synthesized using simple reaction conditions and is stable under normal laboratory conditions. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to have low toxicity in various cell lines and animal models, which makes it a safe candidate for further studies. However, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several potential future directions for scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has shown promising results in various preclinical studies, and further studies are needed to evaluate its efficacy and safety in animal models and human clinical trials. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be modified to improve its pharmacological properties, such as its solubility, bioavailability, and selectivity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be used as a molecular probe to study various cellular pathways and signaling molecules, which can provide insights into the mechanisms of oxidative stress and inflammation. Overall, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been synthesized using simple reaction conditions and has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.

Scientific Research Applications

5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been studied for its potential use in various scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for drug development. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.

properties

IUPAC Name

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-2-7-13-12(8-9)14(15(20)16-13)18-17-10-3-5-11(6-4-10)19(21)22/h2-8,16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJPJQGKRQKUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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